2-(3-Methoxyphenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-14-5-3-4-13(10-14)11-18(22)21-9-8-15(12-21)25-17-7-6-16(24-2)19-20-17/h3-7,10,15H,8-9,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWJXQMQTGGBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Methoxyphenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone , with the CAS number 2034502-82-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The structure comprises a methoxyphenyl group and a pyrrolidine moiety linked to a pyridazine derivative, which is known for its diverse biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to the pyridazine class. For instance, derivatives of 6-methoxypyridazine have shown significant activity against Mycobacterium tuberculosis and other pathogens. The structure-activity relationship indicates that modifications in the phenyl and pyridazine substituents can enhance efficacy against various bacterial strains .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 1a | M. tuberculosis | 1 |
| 2a | M. marinum | 0.5 |
| 3a | E. coli | 2 |
The mechanism of action for this compound involves interaction with specific molecular targets within microbial cells. It is hypothesized that it modulates enzyme activity or disrupts cellular processes critical for pathogen survival. Detailed studies are required to elucidate these interactions further .
Study on Antimicrobial Efficacy
A study investigated the antimicrobial effects of various derivatives of methoxypyridazines, including the target compound. The results indicated that compounds with methoxy substitutions showed enhanced antibacterial activity compared to their non-methoxylated counterparts. For example, derivatives with a methoxy group at the C3 position displayed lower Minimum Inhibitory Concentration (MIC) values against both gram-positive and gram-negative bacteria .
In Vivo Studies
In vivo evaluations have also been conducted to assess the anti-inflammatory properties of similar compounds. A notable study demonstrated that pyridazine derivatives could significantly reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Methoxy Groups : Presence at specific positions enhances biological activity.
- Pyrrolidine Moiety : Modifications in this part affect binding affinity to biological targets.
- Pyridazine Derivatives : The nature of substituents on the pyridazine ring plays a crucial role in determining antimicrobial potency.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine and pyridazine compounds exhibit promising anticancer properties. For instance, compounds similar to 2-(3-Methoxyphenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyridazine derivatives significantly reduced the proliferation of breast cancer cells through targeted mechanisms involving apoptosis pathways .
Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy. Research indicates that similar structures can mitigate neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.
Data Table: Neuroprotective Activity of Pyridazine Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.6 | Antioxidant activity |
| Compound B | 8.2 | Modulation of glutamate receptors |
| 2-(3-Methoxyphenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone | TBD | TBD |
Anti-inflammatory Properties
Compounds with similar structural motifs have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases.
Case Study:
In a study evaluating various pyrrolidine derivatives, it was found that certain compounds significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting a robust anti-inflammatory effect .
Synthesis and Development
The synthesis of 2-(3-Methoxyphenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions that include the formation of the pyrrolidine ring and subsequent functionalization with methoxy and pyridazine groups.
Synthesis Pathway:
- Formation of pyrrolidine derivative.
- Introduction of the methoxyphenyl group.
- Coupling with the methoxypyridazine moiety.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share partial structural homology with the target molecule:
JWH-302 (2-(3-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone)
- Structure : Substitutes the pyrrolidinyl-pyridazinyl group with a pentyl-indole moiety.
- Key Features : The indole ring enhances lipophilicity, while the 3-methoxyphenyl group aligns with the target compound.
- Activity: Acts as a cannabinoid receptor agonist due to indole’s affinity for CB1/CB2 receptors .
1-(6-Methoxypyridin-3-yl)ethanone
- Structure : Simplifies the target by replacing the pyrrolidinyl-pyridazinyl group with a 6-methoxy-pyridine .
- Key Features : The pyridine ring lacks the second nitrogen atom present in pyridazine, reducing dipole interactions.
- Synthesis: Prepared via oxidation of 1-(6-methoxypyridin-3-yl)ethanol using pyridinium dichloromate .
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)
- Structure: Features a propenone chain and a pyrrolidine-linked diazenyl group.
Pyridin-2(1H)-one Derivatives ()
- Structure: Derived from 1-(4-hydroxy-3-methoxyphenyl)ethanone, with pyridinone cores and substituents like bromo or cyano groups.
- Activity : Exhibits antioxidant properties (up to 79.05% DPPH scavenging), influenced by electron-withdrawing substituents (e.g., bromo) .
Key Observations:
- Pyridazine vs.
- Methoxy Position : The 3-methoxyphenyl group in the target and JWH-302 may favor steric interactions distinct from para-substituted derivatives (e.g., JWH-201) .
- Pyrrolidine Linkage : Unlike 3FP’s diazenyl group, the target’s ether bond reduces conformational flexibility, possibly improving metabolic stability .
Q & A
Basic: What are the optimized synthetic routes for 2-(3-methoxyphenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone?
Methodological Answer:
The synthesis involves three key steps:
Intermediate Preparation :
- Pyridazin-3-ol Derivative : Synthesize 6-methoxypyridazin-3-ol via cyclocondensation of hydrazine derivatives with diketones under acidic conditions.
- Pyrrolidine Functionalization : Introduce the 3-hydroxy group to pyrrolidine via epoxidation followed by ring-opening with a nucleophile.
Coupling Reactions :
- Use Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to couple the pyrrolidine hydroxyl group with 6-methoxypyridazin-3-ol.
- Attach the 3-methoxyphenylacetyl group via nucleophilic acyl substitution using DCC/DMAP as coupling agents.
Optimization :
- Microwave-assisted synthesis (80–100°C, DMF solvent) reduces reaction time from 24h to 2–4h .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm connectivity of methoxy groups (δ ~3.8 ppm for OCH₃) and pyrrolidine N-ethyl linkage (δ ~3.2–3.5 ppm for CH₂).
- 2D Experiments (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine-pyridazinyl ether region.
- X-ray Crystallography :
- Single-crystal analysis reveals dihedral angles between aromatic rings (e.g., 45° between pyridazine and methoxyphenyl), critical for understanding conformational stability .
- Hydrogen-bonding networks (e.g., C–H⋯O) stabilize the crystal lattice .
Basic: What initial biological screening approaches are recommended?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based ATPase assays (IC₅₀ determination).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
- Target Prediction :
Advanced: How can structure-activity relationships (SAR) be explored for analogs?
Methodological Answer:
- Modification Strategies :
- Biological Evaluation :
Advanced: What computational methods predict target interactions?
Methodological Answer:
- Molecular Dynamics (MD) :
- Simulate ligand-protein binding (e.g., GROMACS) over 100 ns to assess stability of the pyrrolidine-pyridazinyl moiety in kinase active sites.
- Density Functional Theory (DFT) :
Advanced: How are spectral data contradictions resolved?
Methodological Answer:
- Case Example : Overlapping ¹H NMR signals for pyrrolidine CH₂ groups.
- Solution : Use high-field NMR (600 MHz+) with cryoprobes for enhanced resolution.
- Validation : Compare experimental shifts with computed values (GIAO-DFT at B3LYP/6-311+G**) .
Advanced: What crystallographic techniques refine its structure?
Methodological Answer:
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100K to minimize thermal motion artifacts.
- Refinement : SHELXL-2018 for full-matrix least-squares refinement.
- Key Parameters :
- R-factor < 0.05 for high-resolution (<1.0 Å) data.
- Twin refinement if crystal twinning is detected (e.g., Hooft y parameter) .
Advanced: How are solubility challenges addressed in formulation?
Methodological Answer:
- Co-solvent Systems : Test DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vitro assays.
- Prodrug Strategy : Introduce phosphate esters at the ethanone oxygen to enhance aqueous solubility .
Advanced: How does this compound compare to triazole/pyrimidine analogs?
Methodological Answer:
- Activity Comparison :
- Triazole analogs (e.g., 1,2,3-triazole) show 10-fold lower kinase inhibition due to reduced π-π stacking .
- Pyrimidine derivatives exhibit better metabolic stability (t₁/₂ > 4h in liver microsomes) .
Advanced: What stability studies are critical for long-term storage?
Methodological Answer:
- Forced Degradation :
- Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
- Monitor via HPLC-MS for hydrolysis (methoxy group cleavage) or oxidation (ethanone degradation) .
- Light Protection : Store in amber vials under argon to prevent photolytic decomposition of the pyridazinyl ether .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
